molecular formula C8H15N B1400056 {Spiro[3.3]heptan-2-yl}methanamine CAS No. 1420294-74-1

{Spiro[3.3]heptan-2-yl}methanamine

Cat. No. B1400056
CAS RN: 1420294-74-1
M. Wt: 125.21 g/mol
InChI Key: IYNOQFFDELCIEP-UHFFFAOYSA-N
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Description

“{Spiro[3.3]heptan-2-yl}methanamine” is a chemical compound with the CAS Number: 1420294-74-1 . Its molecular weight is 125.21 . The IUPAC name for this compound is spiro[3.3]hept-2-ylmethylamine .


Molecular Structure Analysis

The InChI code for “{Spiro[3.3]heptan-2-yl}methanamine” is 1S/C8H15N/c9-6-7-4-8(5-7)2-1-3-8/h7H,1-6,9H2 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

“{Spiro[3.3]heptan-2-yl}methanamine” is a powder at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Angular Monoprotected Diamines

    The synthesis of stereoisomers of spiro[3.3]heptane-1,6-diamines was reported, highlighting their potential as building blocks in drug discovery. These compounds, as alternatives to cyclohexane scaffolds, provide restricted surrogates for cis- and trans-disubstituted cyclohexanes, useful in optimizing ADME parameters of lead compounds (Chernykh et al., 2015).

  • Azaspiro[3.3]heptanes

    A study presented the synthesis and structural analysis of a new class of azaspiro[3.3]heptanes. These spirocyclic systems offer alternatives to unstable 1,3-heteroatom-substituted cyclohexanes, with potential in medicinal chemistry due to their conformational details (Burkhard et al., 2010).

Biological and Pharmaceutical Applications

  • Spiro[pyrrolidine-3, 3´-oxindole] in Cancer Research: A study designed and synthesized compounds with the spiro[pyrrolidine-3, 3´-oxindole] motif, demonstrating significant inhibitory activity against breast cancer cells. The compounds induced apoptotic cell death and were identified to bind to HDAC2 and prohibitin 2, indicating their potential as anti-cancer agents (Hati et al., 2016).

Chemical Synthesis and Catalysis

  • Tandem Intramolecular Photocycloaddition-Retro-Mannich Fragmentation

    This study explored a process known as TIPCARM for synthesizing spiropyrrolidine, leading to the synthesis of several alkaloids. This methodology demonstrates the utility of spiro compounds in complex organic syntheses (White et al., 2010).

  • Catalytic Asymmetric Construction of Spiro Pyrrolidines

    Research into the synthesis of 5-aza-spiro[2,4]heptanes via 1,3-dipolar cycloaddition of azomethine ylides highlights the potential of spiro[3.3]heptan-2-yl derivatives in catalysis and the construction of complex molecular structures (Liu et al., 2011).

Safety and Hazards

The safety information available indicates that “{Spiro[3.3]heptan-2-yl}methanamine” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

spiro[3.3]heptan-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-6-7-4-8(5-7)2-1-3-8/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNOQFFDELCIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 4-5 (2 g, 7.32 mmol) and hydrazine monohydrate (0.828 g, 16.5 mmol) and NaOH (0.585 g, 14.63 mmol) were added to triethylene glycol (20 mL) and heated under reflux for 1 hour. Then remove the condenser, heated to 200° C. in an oil bath and maintained for 3 hours, and after cooling purified by column chromatography to give Compound 4-6 (0.67 g, 73% yield).
Name
Compound 4-5
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.828 g
Type
reactant
Reaction Step One
Name
Quantity
0.585 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{Spiro[3.3]heptan-2-yl}methanamine
Reactant of Route 2
{Spiro[3.3]heptan-2-yl}methanamine
Reactant of Route 3
{Spiro[3.3]heptan-2-yl}methanamine
Reactant of Route 4
{Spiro[3.3]heptan-2-yl}methanamine
Reactant of Route 5
{Spiro[3.3]heptan-2-yl}methanamine
Reactant of Route 6
{Spiro[3.3]heptan-2-yl}methanamine

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